molecular formula C89H134N26O21S B102675 ACTH amide (1-16) CAS No. 18806-03-6

ACTH amide (1-16)

Cat. No. B102675
CAS RN: 18806-03-6
M. Wt: 1936.2 g/mol
InChI Key: RPOBENGDFDVERW-OWTLXNSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACTH amide (1-16) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (1-16) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis.

Mechanism of Action

ACTH amide (ACTH amide (1-16)) binds to melanocortin receptors (MCRs) on the surface of adrenal cells, which stimulates the production of cortisol. Cortisol plays a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and stress response. ACTH amide (ACTH amide (1-16)) also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
ACTH amide (ACTH amide (1-16)) stimulates the production of cortisol, which has a wide range of biochemical and physiological effects in the body. Cortisol regulates metabolism, immune function, and stress response. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases. In addition, ACTH amide (ACTH amide (1-16)) has been shown to have effects on the nervous system, including the regulation of pain perception and mood.

Advantages and Limitations for Lab Experiments

ACTH amide (ACTH amide (1-16)) is a potent stimulator of the adrenal gland, which makes it a valuable tool for studying the mechanisms of action of other hormones and drugs. It has also been used as a research tool to study the effects of cortisol on various physiological processes. However, ACTH amide (ACTH amide (1-16)) has limitations for lab experiments, including its short half-life and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on ACTH amide (ACTH amide (1-16)). One area of research is the development of novel analogs of ACTH amide (ACTH amide (1-16)) with improved pharmacological properties, such as longer half-life and increased potency. Another area of research is the investigation of the therapeutic potential of ACTH amide (ACTH amide (1-16)) in other diseases, including autoimmune disorders and neurological disorders. Finally, further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body.
Conclusion:
ACTH amide (ACTH amide (1-16)) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been used as a research tool to study the mechanisms of action of other hormones and drugs. Further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body, as well as to develop novel analogs with improved pharmacological properties.

Synthesis Methods

ACTH amide (ACTH amide (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used successfully to synthesize ACTH amide (ACTH amide (1-16)) with high purity and yield.

Scientific Research Applications

ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been studied for its effects on the immune system, inflammation, and the nervous system. In addition, ACTH amide (ACTH amide (1-16)) has been used as a research tool to study the mechanisms of action of other hormones and drugs.

properties

CAS RN

18806-03-6

Product Name

ACTH amide (1-16)

Molecular Formula

C89H134N26O21S

Molecular Weight

1936.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C89H134N26O21S/c1-50(2)74(87(135)101-46-71(119)103-60(22-10-13-34-91)78(126)105-59(75(94)123)21-9-12-33-90)114-86(134)70-25-16-37-115(70)88(136)64(23-11-14-35-92)104-72(120)45-100-77(125)67(41-53-43-99-58-20-8-7-19-56(53)58)111-79(127)61(24-15-36-98-89(95)96)106-82(130)66(39-51-17-5-4-6-18-51)110-84(132)68(42-54-44-97-49-102-54)112-80(128)62(30-31-73(121)122)107-81(129)63(32-38-137-3)108-85(133)69(48-117)113-83(131)65(109-76(124)57(93)47-116)40-52-26-28-55(118)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,99,116-118H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H2,94,123)(H,97,102)(H,100,125)(H,101,135)(H,103,119)(H,104,120)(H,105,126)(H,106,130)(H,107,129)(H,108,133)(H,109,124)(H,110,132)(H,111,127)(H,112,128)(H,113,131)(H,114,134)(H,121,122)(H4,95,96,98)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1

InChI Key

RPOBENGDFDVERW-OWTLXNSISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Other CAS RN

18806-03-6

sequence

SYSMEHFRWGKPVGKK

synonyms

ACTH (1-16)-NH2
ACTH amide (1-16)
ACTH amide(1-16)

Origin of Product

United States

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